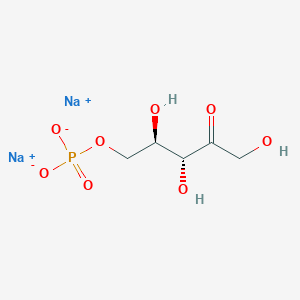
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine (IDHM) is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It is a colorless liquid that is widely used in various scientific research applications. IDHM is synthesized by reacting 2,6-dimethylmorpholine with isopropyl bromide in the presence of sodium hydride.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is not well understood. However, it is believed to act as a chiral auxiliary and a ligand in asymmetric synthesis. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in inducing high enantioselectivity in various reactions, including epoxidation, allylation, and Diels-Alder reactions.
Biochemische Und Physiologische Effekte
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has some limitations. It is relatively expensive compared to other chiral auxiliaries and ligands. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.
Zukünftige Richtungen
There are several future directions for research on 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine. One area of interest is the development of new synthetic routes for 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its derivatives. Another area of interest is the application of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine in the synthesis of novel organic compounds with potential pharmaceutical and agrochemical applications. Additionally, further studies are needed to understand the mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is widely used in scientific research as a chiral auxiliary and as a ligand in asymmetric synthesis. It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in the synthesis of several natural products, such as (+)-cycloclavine, (-)-clavicipitic acid, and (-)-citreoviridin.
Eigenschaften
CAS-Nummer |
109605-05-2 |
|---|---|
Produktname |
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2,6-dimethyl-4-propan-2-ylmorpholin-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(2)10-5-8(3)12-9(4,11)6-10/h7-8,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
BTRJTOGCLDLDJT-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)(C)O)C(C)C |
Kanonische SMILES |
CC1CN(CC(O1)(C)O)C(C)C |
Synonyme |
2-Morpholinol,2,6-dimethyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

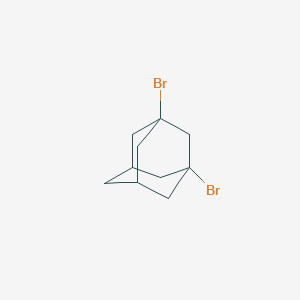
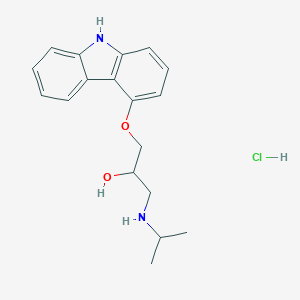
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
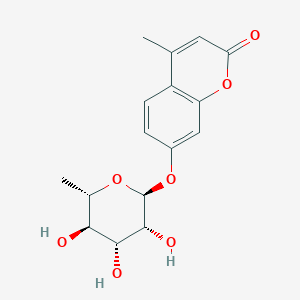
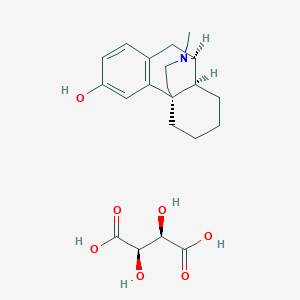
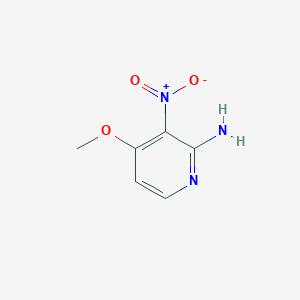

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
